Cas no 2035019-08-8 (1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine)

1-[(E)-2-Phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a specialized sulfonamide-based compound featuring a pyrazolo[1,5-a]pyridine core and a piperazine linker. Its structural design incorporates a conjugated ethenesulfonyl group, enhancing reactivity and potential binding affinity in molecular interactions. The compound's rigid yet flexible framework makes it suitable for applications in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of both sulfonyl and carbonyl functionalities offers versatility in chemical derivatization, enabling precise tuning of physicochemical properties. This compound is of interest in pharmaceutical research for its potential as a synthetic intermediate or bioactive probe. High purity and well-defined stereochemistry ensure reproducibility in experimental settings.
1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine structure
2035019-08-8 structure
Product Name:1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
CAS No:2035019-08-8
MF:C20H24N4O3S
MW:400.4946
CID:5354907
Update Time:2025-05-20

1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
    • (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
    • 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
    • Inchi: 1S/C20H24N4O3S/c25-20(18-16-21-24-10-5-4-8-19(18)24)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+
    • InChI Key: ZHNXTHGOIRZIIW-OQLLNIDSSA-N
    • SMILES: S(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])(N1C([H])([H])C([H])([H])N(C(C2C([H])=NN3C([H])([H])C([H])([H])C([H])([H])C([H])([H])C3=2)=O)C([H])([H])C1([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 676
  • XLogP3: 1.5
  • Topological Polar Surface Area: 83.9

1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine Pricemore >>

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Additional information on 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Introduction to 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine and Its Significance in Modern Medicinal Chemistry

The compound with the CAS number 2035019-08-8, identified as 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine, represents a fascinating advancement in the realm of medicinal chemistry. This molecule has garnered significant attention due to its unique structural features and promising biological activities. The presence of a phenylethene sulfonyl moiety and a pyrazolo[1,5-a]pyridine scaffold suggests a potential for multifaceted interactions with biological targets, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrazolo[1,5-a]pyridine core is particularly noteworthy, as it is known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In particular, derivatives of this scaffold have been extensively studied for their ability to modulate enzyme activity and receptor binding. The incorporation of a piperazine group further enhances the compound's potential by providing an additional site for interaction with biological targets.

The (E)-2-phenylethenesulfonyl substituent in this compound adds another layer of complexity and functionality. Sulfonyl groups are well-documented for their ability to enhance binding affinity and selectivity in drug molecules. This moiety can form hydrogen bonds and engage in hydrophobic interactions with biological targets, making it an attractive feature for medicinal chemists seeking to design highly specific inhibitors or agonists. The combination of these structural elements suggests that 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine could exhibit potent activity against a variety of diseases.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The pyrazolo[1,5-a]pyridine scaffold has been shown to interact with various neurotransmitter receptors and enzymes involved in brain function. For instance, studies have demonstrated that certain derivatives of this scaffold can modulate the activity of serotonin receptors, which are implicated in conditions such as depression and anxiety. Additionally, the piperazine group can interact with dopamine receptors, offering potential benefits for disorders like Parkinson's disease.

Another area where this compound shows promise is in oncology. Cancer research has identified multiple targets within tumor cells that can be modulated by small molecules to induce apoptosis or inhibit proliferation. The unique structure of 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine allows it to potentially interact with these targets through multiple mechanisms. For example, the phenylethene sulfonyl moiety could disrupt protein-protein interactions essential for tumor growth, while the pyrazolo[1,5-a]pyridine core could inhibit key enzymes involved in cell division.

The synthesis of this compound also presents an interesting challenge for organic chemists. The multi-step synthesis involves the careful construction of both the pyrazolo[1,5-a]pyridine core and the (E)-2-phenylethenesulfonyl substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity required to produce such molecules on a scalable basis.

In conclusion,1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS no 2035019-08-8) represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and cancer make it a compelling target for further research and development. As our understanding of biological systems continues to grow,this compound will undoubtedly play a crucial role in shaping the future of drug discovery.

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